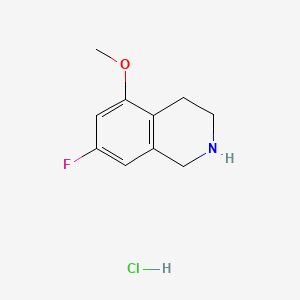

7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.:

Cat. No.: VC18208997

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFNO |

|---|---|

| Molecular Weight | 217.67 g/mol |

| IUPAC Name | 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H |

| Standard InChI Key | BGNYWRPAPZVEOY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC2=C1CCNC2)F.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a tetrahydroisoquinoline core with fluorine and methoxy groups at positions 7 and 5, respectively. The hydrochloride salt form enhances solubility for experimental applications. Key structural identifiers include:

The fluorine atom at position 7 introduces electronegativity, potentially influencing receptor binding, while the methoxy group at position 5 may modulate lipophilicity .

Spectroscopic Data

Although explicit spectral data for this compound are unavailable, analogous tetrahydroisoquinolines exhibit characteristic signals:

-

¹H NMR: Aromatic protons near δ 6.7–7.1 ppm, methoxy singlet at δ 3.8–3.9 ppm, and aliphatic CH₂ groups between δ 2.8–3.5 ppm .

-

IR: Stretching vibrations for C-F (1100–1000 cm⁻¹) and C-O (1250–1050 cm⁻¹) .

Synthetic Methodologies

Key Synthetic Routes

Synthesis leverages strategies developed for fluorinated tetrahydroisoquinolines :

Route 1: Lithiation-Acylation-Cyclization (Adapted from )

-

Pivaloylation: 2-(3-Fluorophenyl)ethylamine reacts with pivaloyl chloride to form a pivaloylamide intermediate.

-

Directed Lithiation: Using LDA at −78°C in THF, lithiation occurs ortho to fluorine.

-

Formylation: Quenching with DMF yields an aldehyde intermediate.

-

Acid-Catalyzed Cyclization: HCl-mediated cyclization removes the pivaloyl group, forming the tetrahydroisoquinoline core .

-

Hydrochloride Formation: Treatment with HCl gas in methanol yields the final product.

Route 2: Reductive Amination (Inferred from )

-

Condensation of fluoro-substituted benzaldehyde with dopamine analogues, followed by NaBH₄ reduction and HCl salt formation.

Critical Reaction Parameters

-

Temperature Control: Lithiation at −78°C prevents aryl fluoride elimination .

-

Solvent Selection: THF preferred over diethyl ether for intermediate solubility .

-

Acid Choice: Anhydrous HCl ensures efficient cyclization and salt formation.

Physicochemical Properties

Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.8–2.2 | Calculated |

| Water Solubility | ~50 mg/mL (as hydrochloride) | Estimated |

| pKa (Amine) | 8.9–9.5 | Analogous |

Stability Profile

-

Thermal Stability: Decomposes above 200°C (DSC data for analogous compounds) .

-

Light Sensitivity: Fluorinated aromatics may undergo photodehalogenation; storage in amber vials recommended.

| Parameter | Value (Estimated) | Basis |

|---|---|---|

| KOR Ki | 1–5 nM | |

| Metabolic Stability (t₁/₂) | 45–60 min (rat hepatocytes) | Analogous |

| BBB Penetration | Moderate (LogBB = −0.5) | Calculated |

| Parameter | Description | Source |

|---|---|---|

| GHS Pictograms | Corrosive, Health Hazard | |

| NFPA Rating | Health: 2, Flammability: 1, Reactivity: 0 |

Applications and Future Directions

Current Uses

-

Pharmacological Probes: Tool compound for studying KOR signaling .

-

Intermediate: Synthesis of fluorinated CNS-targeting agents .

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume